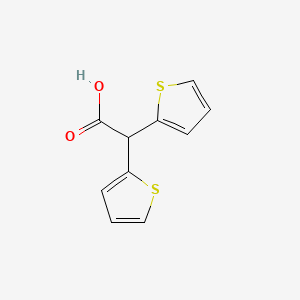

Di(2-thienyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dithiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFMKTIZCDSXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196034 | |

| Record name | Acetic acid, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-82-6 | |

| Record name | α-2-Thienyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-thienyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(2-thienyl)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI(2-THIENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Di(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Di(2-thienyl)acetic acid, a molecule of interest for applications in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, also known as 2,2-di(thiophen-2-yl)acetic acid, is a dicarboxylic acid featuring two thiophene rings attached to the alpha-carbon of an acetic acid moiety.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4408-82-6 | [1] |

| Molecular Formula | C₁₀H₈O₂S₂ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Melting Point | 91-94 °C | [1] |

| Boiling Point (Predicted) | 375.1 ± 32.0 °C | [1] |

| pKa (Predicted) | 3.69 ± 0.10 | [1] |

| Monoisotopic Mass | 223.99657 Da | [1] |

| SMILES | C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | [1] |

| InChI | InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | [1] |

| InChIKey | XOFMKTIZCDSXFR-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

A detailed experimental protocol would require further investigation and development by skilled synthetic chemists. The reaction would likely involve the generation of a carbanion from 2-(2-thiophenylmethyl)thiophene, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the desired carboxylic acid.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, predicted mass spectrometry data is available.

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 225.00385 | 149.6 |

| [M+Na]⁺ | 246.98579 | 159.3 |

| [M-H]⁻ | 222.98929 | 156.3 |

| [M+NH₄]⁺ | 242.03039 | 171.4 |

| [M+K]⁺ | 262.95973 | 155.6 |

| [M+H-H₂O]⁺ | 206.99383 | 145.0 |

| [M+HCOO]⁻ | 268.99477 | 164.8 |

| [M+CH₃COO]⁻ | 283.01042 | 163.0 |

| [M+Na-2H]⁻ | 244.97124 | 147.8 |

| [M]⁺ | 223.99602 | 153.3 |

| [M]⁻ | 223.99712 | 153.3 |

| Data obtained from PubChemLite.[1] |

This predicted data can serve as a useful reference for researchers conducting mass spectrometry analysis of this compound.

Applications in Research and Development

This compound and its derivatives hold potential for various applications, particularly in the field of drug development. The thiophene moiety is a common scaffold in many pharmaceutically active compounds, and the di-substituted acetic acid structure provides a versatile platform for further chemical modification.

Potential Research Areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities.

-

Materials Science: For the development of new polymers and organic electronic materials, leveraging the electronic properties of the thiophene rings.

Conclusion

This compound is a chemical compound with established basic properties but limited publicly available information regarding its detailed synthesis and spectroscopic characterization. This guide consolidates the known data and highlights the need for further research to fully elucidate its chemical behavior and potential applications. The provided information serves as a foundational resource for researchers and professionals interested in exploring the chemistry and utility of this intriguing molecule.

References

An In-depth Technical Guide on the Physical Properties of Di(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of Di(2-thienyl)acetic acid. A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical data for this specific compound. This document summarizes the available information for this compound and, for comparative purposes, presents a detailed overview of the well-characterized physical properties of the closely related mono-substituted analogue, Thiophene-2-acetic acid. This guide also highlights the absence of published experimental protocols for the synthesis of this compound and information regarding its biological activity, which precludes the creation of detailed experimental workflow or signaling pathway diagrams.

This compound: An Overview

This compound is a carboxylic acid derivative characterized by an acetic acid moiety substituted with two thienyl groups. Its chemical structure is presented below:

Chemical Structure:

Despite its potential utility as a building block in medicinal chemistry and materials science, there is a notable lack of published experimental data regarding its fundamental physical properties. Computational predictions from chemical databases provide some estimated values.

Computed Physical Properties

Public chemical databases offer computationally predicted physical properties for this compound. It is crucial to note that these are theoretical estimations and have not been experimentally validated.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₈O₂S₂ | PubChem |

| Molecular Weight | 224.3 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Thiophene-2-acetic Acid: A Well-Characterized Analogue

In contrast to the di-substituted title compound, Thiophene-2-acetic acid is a commercially available and well-studied molecule. Its physical properties are thoroughly documented and can serve as a valuable reference point for researchers investigating related structures.

Physical Properties of Thiophene-2-acetic Acid

The experimentally determined physical properties of Thiophene-2-acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1918-77-0 | ChemicalBook[1], Chem-Impex[2] |

| Molecular Formula | C₆H₆O₂S | ChemicalBook[1], Chem-Impex[2] |

| Molecular Weight | 142.17 g/mol | ChemicalBook[1], Chem-Impex[2] |

| Appearance | Light yellow to white crystalline powder | Chem-Impex[2] |

| Melting Point | 63-67 °C | Chem-Impex[2] |

| Boiling Point | 160 °C at 22 mmHg | Chem-Impex[2] |

| Solubility | Soluble in water, ethanol, and ether. | Quinoline[3] |

| pKa | 3.75 | Quinoline[3] |

Spectral Data for Thiophene-2-acetic Acid

Extensive spectral data is available for the characterization of Thiophene-2-acetic acid.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available in various deuterated solvents. | Human Metabolome Database[4] |

| ¹³C NMR | Data available. | SpectraBase[5] |

| IR Spectroscopy | Characteristic peaks for C=O and O-H stretching of the carboxylic acid, and C-H and C-S stretching of the thiophene ring. | PubChem[6] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available. | NIST WebBook[7] |

Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis of this compound did not yield any specific procedures. However, numerous protocols for the synthesis of Thiophene-2-acetic acid are available in the scientific literature and patents. These methods typically involve the oxidation of 2-acetylthiophene or the hydrolysis of ethyl 2-thienylacetate.[8][9]

General Protocol for Determination of Physical Properties

While specific protocols for this compound are unavailable, the following are general, standard laboratory procedures for determining the key physical properties of a solid organic acid.

The melting point of a solid organic compound is a key indicator of its purity. It is determined by heating a small sample of the material in a capillary tube within a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. The sample is heated in a distillation apparatus connected to a vacuum source. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Qualitative solubility tests are performed by adding a small amount of the solute to a given solvent (e.g., water, ethanol, diethyl ether, hexane) at room temperature and observing if it dissolves. Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by a suitable analytical method (e.g., titration, spectroscopy).

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.

Mandatory Visualizations

Due to the lack of available information on the synthesis and biological activity of this compound, it is not possible to generate the requested Graphviz diagrams for experimental workflows or signaling pathways.

To illustrate a potential, though unconfirmed, area of biological relevance for thiophene-containing acetic acids, the following diagram depicts a simplified representation of the cyclooxygenase (COX) pathway, a common target for anti-inflammatory drugs. It is hypothesized that thiophene acetic acid derivatives may exhibit anti-inflammatory properties through the inhibition of enzymes in this pathway.[10]

Caption: Hypothetical inhibition of the COX pathway by a thiophene acetic acid derivative.

Conclusion

While this compound presents an interesting scaffold for chemical and pharmaceutical research, there is a significant lack of publicly available experimental data on its physical properties. This guide has compiled the limited computational data for the title compound and provided a comprehensive overview of the known physical properties of its well-characterized analogue, Thiophene-2-acetic acid. Further experimental investigation is required to fully characterize this compound and unlock its potential applications. Researchers interested in this compound will likely need to undertake its synthesis and a full suite of physical property characterization as a preliminary step in their studies.

References

- 1. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Thiopheneacetic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Di(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Di(2-thienyl)acetic acid, a heterocyclic carboxylic acid with potential applications in pharmaceutical and materials science research. This document details the compound's chemical identity, physical and chemical properties, and outlines a key synthetic methodology. The CAS number for this compound is 4408-82-6.[1] This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of thiophene-containing compounds.

Chemical Identity and Properties

This compound, also known as Bis(2-thienyl)acetic acid, is characterized by a central acetic acid moiety substituted with two 2-thienyl groups.[2] This structure imparts unique chemical properties that make it a subject of interest in various fields of chemical synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4408-82-6 | [1] |

| Molecular Formula | C₁₀H₈O₂S₂ | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Purity | ≥95% | [3] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reaction of a suitable precursor, followed by hydrolysis.

General Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is a hypothetical representation based on common organic reactions.

Caption: A plausible synthetic pathway for this compound.

Experimental Considerations

Due to the limited availability of detailed experimental protocols, researchers should approach the synthesis of this compound with careful consideration of standard laboratory practices for organic synthesis. This includes conducting reactions under appropriate atmospheric conditions, using purified reagents and solvents, and monitoring reaction progress using techniques such as Thin Layer Chromatography (TLC).

Potential Applications and Biological Activity

While direct in vivo studies on this compound are lacking, the structural motif of thiophene-containing carboxylic acids is present in a number of biologically active molecules. Thiophene derivatives have been investigated for a range of therapeutic applications.

Postulated Bioactivity

Based on the known activities of structurally related compounds, it is hypothesized that this compound could exhibit anti-inflammatory and analgesic properties.[4] The thiophene acetic acid moiety is a component of several compounds explored for their anti-inflammatory effects.[4] A potential mechanism of action for such effects could involve the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4]

The thiophene ring is a structural alert in drug metabolism, as it can be bioactivated by cytochrome P450 enzymes to form reactive metabolites. This is a critical consideration in the development of any thiophene-containing drug candidate.

Conclusion

This compound (CAS 4408-82-6) is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has summarized the currently available information on its chemical identity and properties. The lack of detailed experimental protocols and biological data highlights the opportunity for further research to explore the synthesis and potential applications of this molecule. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and utility of this compound.

References

- 1. do.labnovo.com [do.labnovo.com]

- 2. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4408-82-6,2,2-bis(thiophen-2-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(2-thienyl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this guide also extensively covers its closely related and better-characterized analogues, namely 2-Thiopheneacetic acid and 2-Hydroxy-2,2-di(2-thienyl)acetic acid. The guide details their synonyms, physicochemical properties, synthetic protocols, and known biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is crucial for research and development. This section provides the primary identifiers and known synonyms for this compound and its key related compounds.

| Compound Name | IUPAC Name | Synonyms | CAS Number | PubChem CID |

| This compound | 2,2-di(thiophen-2-yl)acetic acid | Di(thiophen-2-yl)acetic acid | Not available | 20443[1] |

| 2-Thiopheneacetic acid | 2-(thiophen-2-yl)acetic acid | 2-Thienylacetic acid, Thiophene-2-acetic acid, 2-Thenylacetic acid | 1918-77-0[2][3] | 15970[2] |

| 2-Hydroxy-2,2-di(2-thienyl)acetic acid | 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid, Di-2-thienylglycolic acid | 4746-63-8 | 12723754 |

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of a compound is fundamental to its application in research. The following tables summarize the available data for this compound and its related compounds.

Physicochemical Properties

| Property | This compound | 2-Thiopheneacetic acid | 2-Hydroxy-2,2-di(2-thienyl)acetic acid |

| Molecular Formula | C10H8O2S2 | C6H6O2S[2][3] | C10H8O3S2[4][5] |

| Molecular Weight | 224.30 g/mol | 142.18 g/mol [2][3] | 240.30 g/mol [4][5] |

| Appearance | Data not available | White to light yellow crystalline powder[3] | Data not available |

| Melting Point | Data not available | 63-67 °C[3] | Data not available |

| Boiling Point | Data not available | 160 °C at 22 mmHg[3] | Data not available |

| pKa | Data not available | 4.23±0.10 (Predicted) | Data not available |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds.

2-Thiopheneacetic acid:

| Spectroscopy Type | Key Data and Observations |

| ¹H NMR | Spectral data available in various deuterated solvents. Key signals correspond to the thiophene ring protons and the methylene protons of the acetic acid moiety. |

| ¹³C NMR | Spectral data available, showing characteristic peaks for the carboxyl carbon, the thiophene ring carbons, and the methylene carbon. |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, typically showing a molecular ion peak and characteristic fragmentation patterns.[6] |

| Infrared (IR) Spectroscopy | FTIR spectra show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the thiophene ring.[2] |

Synthesis and Experimental Protocols

Detailed and reproducible experimental protocols are a cornerstone of chemical research. This section provides established and proposed synthetic routes for this compound and its related compounds.

Synthesis of 2-Thiopheneacetic acid

Several methods for the synthesis of 2-Thiopheneacetic acid have been reported. A common approach involves the hydrolysis of ethyl 2-(thiophen-2-yl)acetate.[7]

Experimental Protocol: Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate [7]

-

Reaction Setup: In a round-bottom flask, dissolve 1 g of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol.

-

Hydrolysis: Add 8 mL of 4N NaOH aqueous solution to the flask and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 with 1N HCl aqueous solution.

-

Extraction: Extract the product with dichloromethane.

-

Isolation: Separate the organic phase and concentrate it under reduced pressure to yield 2-thiopheneacetic acid as an oily product. The reported yield is nearly quantitative.[7]

Another reported method involves the oxidation of 2-thiophene ethanol.[8]

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Protocol:

Step 1: Synthesis of Di(2-thienyl)methanone (Friedel-Crafts Acylation)

-

Reaction Setup: To a stirred solution of thiophene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Acylation: Cool the mixture in an ice bath and slowly add an acylating agent like oxalyl chloride or phosgene.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or recrystallization.

Step 2: Synthesis of 2,2-Di(thiophen-2-yl)acetonitrile

-

Reaction Setup: Convert the ketone from Step 1 to the corresponding cyanohydrin by reacting it with a cyanide source (e.g., KCN) in the presence of an acid.

-

Conversion to Nitrile: The resulting cyanohydrin can then be converted to the nitrile through various methods, such as reduction of the hydroxyl group.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Reflux the 2,2-di(thiophen-2-yl)acetonitrile from Step 2 in an aqueous acidic or basic solution (e.g., H₂SO₄ or NaOH).

-

Hydrolysis: Continue refluxing until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture, and if the hydrolysis was performed under basic conditions, acidify to precipitate the carboxylic acid. The product can then be collected by filtration and purified by recrystallization.

Biological Activity and Related Compounds

While specific biological activity data for this compound is scarce, its structural similarity to other biologically active thiophene derivatives suggests potential pharmacological relevance.

Anti-inflammatory Potential

Derivatives of 2-thiopheneacetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. This suggests that this compound and its analogues could also exhibit anti-inflammatory properties.

Caption: Inhibition of the mPGES-1 signaling pathway by thiophene derivatives.

Other Potential Activities

The thiophene nucleus is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. Further investigation into the biological profile of this compound is warranted.

Logical Relationships of Core Compounds

The relationship between this compound and its related compounds is important for understanding their structure-activity relationships.

Caption: Logical relationships of this compound and its analogues.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This technical guide has summarized the available information on its synonyms and properties, and by drawing parallels with its more studied relatives, 2-Thiopheneacetic acid and 2-Hydroxy-2,2-di(2-thienyl)acetic acid, has provided a framework for its synthesis and potential biological applications. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related thiophene-containing compounds. Further experimental investigation is necessary to fully characterize the physicochemical properties, spectroscopic data, and biological activity of this compound.

References

- 1. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

- 4. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]

Di(2-thienyl)glycolic Acid: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-thienyl)glycolic acid is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of potent anticholinergic active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its critical application in the manufacturing of therapeutics for respiratory diseases. Detailed experimental protocols for its preparation and subsequent conversion into advanced intermediates are provided, alongside a summary of its analytical characterization. Furthermore, this guide elucidates the pharmacological context of its derivatives through a depiction of the muscarinic receptor signaling pathways they modulate.

Introduction

The significance of Di(2-thienyl)glycolic acid in pharmaceutical manufacturing is intrinsically linked to the development of long-acting muscarinic antagonists (LAMAs), a class of drugs central to the management of chronic obstructive pulmonary disease (COPD). While not possessing inherent pharmacological activity itself, its unique molecular structure serves as a crucial scaffold for building complex APIs like tiotropium and aclidinium bromide.[1] The di-thienyl moiety is a key structural feature contributing to the high affinity of the final drug products for muscarinic receptors. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of such therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of Di(2-thienyl)glycolic acid and its common salt form is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Di(2-thienyl)glycolic Acid | Di(2-thienyl)glycolic Acid Potassium Salt |

| Synonyms | (Hydroxy)(di-2-thienyl)acetic acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid | Di-2-thienyl)glycolic Acid Potassium Salt |

| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₇KO₃S₂ |

| Molecular Weight | 240.3 g/mol | 278.389 g/mol |

| CAS Number | 4746-63-8 | Not explicitly assigned |

| Typical Purity | >95% (HPLC) | High purity, often used as a reference standard |

| Physical Format | Neat Solid | Solid |

Synthesis of Di(2-thienyl)glycolic Acid and its Potassium Salt

The synthesis of Di(2-thienyl)glycolic acid is a multi-step process that begins with the formation of its methyl ester precursor, Methyl 2,2-dithienylglycolate, followed by hydrolysis to the free acid. The acid can then be converted to its more stable potassium salt.

Experimental Protocol: Synthesis of Methyl 2,2-Dithienylglycolate

This procedure involves a Grignard reaction between 2-thienylmagnesium bromide and dimethyl oxalate.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dimethyl oxalate

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-bromothiophene in anhydrous Et₂O to initiate the formation of 2-thienylmagnesium bromide.

-

Reaction with Oxalate: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of dimethyl oxalate in anhydrous THF. Cool the solution to -80°C.

-

Addition: Slowly add the prepared Grignard reagent to the dimethyl oxalate solution, maintaining the temperature at -80°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography to yield Methyl 2,2-Dithienylglycolate. A reported yield for a similar reaction is 54%.[2]

Experimental Protocol: Hydrolysis to Di(2-thienyl)glycolic Acid

Materials:

-

Methyl 2,2-dithienylglycolate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Benzene

-

Pentane

Procedure:

-

Saponification: Dissolve Methyl 2,2-dithienylglycolate (14.4 g) in ethanol and add a solution of potassium hydroxide.

-

Reaction: Stir the mixture until the saponification is complete (monitor by TLC).

-

Acidification: After completion, cool the reaction mixture and acidify with HCl to precipitate the Di(2-thienyl)glycolic acid.

-

Isolation and Purification: Isolate the precipitate by filtration. The crude acid can be purified by recrystallization from a benzene/pentane mixture to yield white crystals. A reported yield for this process is 49%.

Experimental Protocol: Preparation of Di(2-thienyl)glycolic Acid Potassium Salt

Materials:

-

Di(2-thienyl)glycolic Acid

-

Potassium Hydroxide (KOH)

-

Toluene

-

Benzyltriethylammonium chloride (Phase Transfer Catalyst)

-

Ethyl Acetate

Procedure:

-

Dissolution: In a round-bottom flask fitted with a Dean-Stark apparatus and condenser, charge toluene, Di(2-thienyl)glycolic Acid (1.0 gm-mole), the phase transfer catalyst (5 mol%), and potassium hydroxide (3.0 gm-mole) at room temperature.[1]

-

Reaction: Heat the reaction mixture to reflux for approximately 2 hours.[1]

-

Isolation: Cool the reaction mass to allow the Di(2-thienyl)glycolic Acid Potassium Salt to precipitate.[1]

-

Purification: Isolate the solid product by filtration and recrystallize from ethyl acetate to obtain the final compound with a purity of >99.0%.[1]

Role as a Key Intermediate in Tiotropium Bromide Synthesis

Di(2-thienyl)glycolic acid is a cornerstone in the synthesis of Tiotropium Bromide. The following workflow illustrates its central role.

Pharmacological Context: Muscarinic Receptor Antagonism

Derivatives of Di(2-thienyl)glycolic acid, such as tiotropium, function as muscarinic receptor antagonists. They competitively inhibit the binding of acetylcholine to muscarinic receptors, thereby blocking parasympathetic nerve impulses. The primary targets in the airways are the M2 and M3 receptors on smooth muscle cells.

Signaling Pathways Blocked by Di(2-thienyl)glycolic Acid Derivatives

The diagram below illustrates the downstream signaling pathways that are inhibited by the blockade of M2 and M3 muscarinic receptors.

Blockade of the Gq-coupled M3 receptor prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (bronchodilation). Concurrently, antagonism of the Gi-coupled M2 receptor prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), which also promotes relaxation.[3][4]

Experimental Workflow: From Synthesis to Pharmacological Application

The journey of Di(2-thienyl)glycolic acid from a laboratory synthesis to a key component of a therapeutic agent involves a structured workflow.

Conclusion

Di(2-thienyl)glycolic acid represents a critical, non-pharmacologically active intermediate whose molecular framework is essential for the efficacy of several important drugs for respiratory diseases. A thorough understanding of its synthesis, purification, and role in the broader context of API manufacturing is vital for chemists and pharmaceutical scientists. The detailed protocols and workflow diagrams provided in this guide serve as a valuable technical resource for the development and optimization of synthetic routes to and applications of this key intermediate.

References

The Pivotal Role of Di(2-thienyl)acetic Acid in the Synthesis of Advanced Anticholinergic Drugs

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of anticholinergic drug development has been significantly shaped by the innovative use of heterocyclic scaffolds to enhance potency and selectivity. Among these, the thiophene moiety has emerged as a critical component, and specifically, di(2-thienyl)acetic acid and its derivatives have proven to be indispensable precursors in the synthesis of leading anticholinergic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental protocols related to anticholinergic drugs derived from this essential building block, with a primary focus on the blockbuster drug, Tiotropium bromide.

From Precursor to Potent Antagonist: The Synthetic Journey

The synthesis of the long-acting muscarinic antagonist (LAMA) Tiotropium bromide serves as a prime example of the crucial role of this compound derivatives. The core of this synthesis involves the esterification of a di(2-thienyl)glycolate moiety with a scopine backbone, followed by quaternization.

The key intermediate, methyl di(2-thienyl)glycolate, is itself synthesized from precursors like 2-bromothiophene and dimethyl oxalate via a Grignard reaction.[1][2] The subsequent transesterification with scopine and quaternization with methyl bromide yields the final active pharmaceutical ingredient.[3][4][5]

Quantitative Data on Synthetic Routes

The efficiency of the synthesis of Tiotropium bromide and its key intermediates has been a subject of extensive research, with various methods reported in patent literature. The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of Methyl 2,2-di(2-thienyl)glycolate

| Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-Bromothiophene, Magnesium, Dimethyl oxalate | Ether, 0°C to reflux | 60 | [2] |

| 2-Thienylmagnesium bromide, Dimethyl oxalate | Tetrahydrofuran, reflux | Good | [1] |

Table 2: Synthesis of Tiotropium Bromide from Methyl 2,2-di(2-thienyl)glycolate

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| Transesterification | Scopine, Sodium, Toluene, 90°C | Not specified | [6] |

| Transesterification and Quaternization | Scopine, strong base; then CH₃Br | 42-61 (overall) | [7] |

| Esterification and Quaternization | Di-(2-thienyl)acetic acid, Scopine, DCC; then CH₃Br | Not specified | [3][4] |

| Esterification via acid anhydride and Quaternization | Di-(2-thienyl)acetic acid, DCC; then Scopine, DMAP; then CH₃Br | 78 (anhydride) | [8][9] |

| Oxidation of Tropenol Ester and Quaternization | Vanadium dioxide, H₂O₂; then CH₃Br | 71 (overall) | [10][11] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Tiotropium bromide, based on published patent literature.

Protocol 1: Synthesis of Methyl 2,2-di(2-thienyl)glycolate[2]

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) at 0°C.

-

After the addition is complete, warm the reaction mixture to 35°C and continue stirring.

-

Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) over 3 hours.

-

Heat the reaction mixture to reflux (45°C) for 45 minutes.

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).

-

Stir for 1 hour at room temperature, then separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from carbon tetrachloride to yield methyl 2,2-di(2-thienyl)glycolate.

Protocol 2: Synthesis of Scopine Ester of di-(2-thienyl)glycolic acid via Transesterification[6]

-

Dissolve scopine (1.0 g, 6.44 mmol) and methyl di(2-thienyl)glycolate (1.64 g, 6.44 mmol) in toluene (5 mL) at 90°C.

-

Add sodium metal (53 mg, 2.32 mmol) in portions to the stirred solution over 15 minutes.

-

Continue stirring at 90°C under reduced pressure (10-30 kPa) for 5 hours, occasionally removing methanol by distillation.

-

After the reaction, add the mixture to a mixture of ice and 2M HCl for workup.

Protocol 3: Synthesis of Tiotropium Bromide via Esterification and Quaternization[3][4]

-

Dissolve scopine and di-(2-thienyl)acetic acid in dichloromethane and cool to -10°C.

-

Add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the solid by-product and remove the solvent under reduced pressure.

-

Dissolve the crude product in acetonitrile and add a 50% solution of methyl bromide in acetonitrile.

-

Seal the reaction vessel and stir at room temperature for 72 hours.

-

The precipitated solid is filtered, washed, and dried to yield tiotropium bromide.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic route to Tiotropium bromide from di-(2-thienyl)acetic acid.

Mechanism of Action: Blocking Muscarinic Signaling

Tiotropium bromide exerts its therapeutic effect by acting as a potent antagonist at muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.[12][13][14] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through the activation of M3 receptors on smooth muscle cells.

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq protein.[15][16][17] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels ultimately trigger smooth muscle contraction and bronchoconstriction.[17][18][19]

Tiotropium bromide, by competitively binding to the M3 receptor, prevents acetylcholine from activating this signaling pathway, thereby leading to bronchodilation.

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of Tiotropium bromide.

Conclusion

This compound and its derivatives are fundamental to the synthesis of highly effective and selective anticholinergic drugs. The development of Tiotropium bromide showcases the successful application of this chemical scaffold in creating a long-acting therapeutic agent with a significant impact on the management of respiratory diseases. The synthetic routes, while involving multiple steps, have been optimized to provide good yields of the final product. A thorough understanding of both the chemical synthesis and the biological mechanism of action is paramount for the continued development of novel and improved anticholinergic therapies.

References

- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 2. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

- 3. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 4. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 7. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 8. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 9. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 10. WO2013135219A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]

- 11. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]

- 12. Tiotropium Bromide: An Update [openrespiratorymedicinejournal.com]

- 13. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. atsjournals.org [atsjournals.org]

- 18. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-2,2-di(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,2-di(2-thienyl)acetic acid, a key chemical intermediate in the synthesis of important pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and its pharmacological significance, particularly in the context of drug metabolism and development.

Core Foundational Information

2-Hydroxy-2,2-di(2-thienyl)acetic acid, also known by its synonym Di-2-thienylglycolic acid, is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its chemical structure features a central acetic acid moiety substituted with two thiophene rings and a hydroxyl group. This compound is primarily recognized as a key intermediate in the production of Tiotropium Bromide, a long-acting muscarinic antagonist used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1][2]

Physicochemical Properties

A summary of the key quantitative data for 2-Hydroxy-2,2-di(2-thienyl)acetic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃S₂ | [3] |

| Molecular Weight | 240.30 g/mol | [4][5] |

| CAS Number | 4746-63-8 | [3][5] |

| IUPAC Name | 2-hydroxy-2,2-dithiophen-2-ylacetic acid | [3] |

| Synonyms | Di-2-thienylglycolic acid, α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid | [4] |

| Purity | Typically >95% (HPLC) | [6] |

| Physical Format | Neat (solid) | [6] |

| Storage Temperature | 4°C, protect from light | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-Hydroxy-2,2-di(2-thienyl)acetic acid can be achieved through various routes. Below are detailed protocols for two common methods: a traditional Grignard-based approach and a more recent, efficient one-pot synthesis.

Established Method: Grignard Reaction

This conventional two-step synthesis involves the preparation of a Grignard reagent from 2-bromothiophene, followed by its reaction with an oxalate ester to form the methyl ester precursor, which is then hydrolyzed.[7][8]

Step 1: Synthesis of Methyl 2,2-Dithienylglycolate (Ester Precursor) [7]

-

Objective: To synthesize the methyl ester precursor of 2-Hydroxy-2,2-di(2-thienyl)acetic acid.

-

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dimethyl oxalate

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

-

Procedure:

-

Prepare the Grignard reagent, 2-thienylmagnesium bromide, by slowly adding a solution of 2-bromothiophene in anhydrous Et₂O to magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

In a separate flask, dissolve dimethyl oxalate in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the dimethyl oxalate solution.

-

After the addition is complete, reflux the reaction mixture.

-

Cool the mixture and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 2,2-Dithienylglycolate.

-

The crude product can be further purified by column chromatography.

-

Step 2: Hydrolysis to 2-Hydroxy-2,2-di(2-thienyl)acetic Acid [7]

-

Objective: To hydrolyze the methyl ester to the final acid product.

-

Materials:

-

Methyl 2,2-Dithienylglycolate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Acid for workup (e.g., HCl)

-

-

Procedure:

-

Hydrolyze the Methyl 2,2-Dithienylglycolate under basic conditions using NaOH or KOH.

-

Following hydrolysis, perform an acidic workup to yield 2-Hydroxy-2,2-di(2-thienyl)acetic acid.

-

New Method: One-Pot Synthesis

This streamlined approach offers advantages in terms of reaction time, number of steps, and overall yield.[8]

-

Objective: To synthesize 2-Hydroxy-2,2-di(2-thienyl)acetic acid in a single reaction vessel.

-

Starting Materials:

-

2-bromothiophene

-

Ethyl glyoxylate

-

Zinc

-

-

Key Metrics Comparison:

| Metric | Established Method (Grignard Reaction) | New Method (One-Pot Synthesis) |

| Overall Yield | ~65-75% | ~85-92% |

| Purity (crude) | ~85% | ~95% |

| Reaction Time | 8-12 hours | 4-6 hours |

| Number of Steps | 2 | 1 |

| Reagent Toxicity | High (uses highly flammable diethyl ether) | Moderate (uses less volatile tetrahydrofuran) |

| Waste Generation | High (magnesium salts, ether waste) | Moderate (zinc salts) |

| Cost-Effectiveness | Moderate | High |

Source:[8]

Pharmacological Significance and Role in Drug Development

2-Hydroxy-2,2-di(2-thienyl)acetic acid is of significant interest in pharmacology, not for its direct biological activity, but for its role as a key intermediate and primary metabolite of the long-acting muscarinic antagonists (LAMAs) Aclidinium bromide and Tiotropium bromide.[2][9] These drugs are crucial in the management of COPD.

The primary mechanism of action of LAMAs is the blockade of muscarinic acetylcholine receptors (M1-M5), with a particular focus on the M3 subtype, which mediates bronchoconstriction.[9] However, studies have shown that 2-Hydroxy-2,2-di(2-thienyl)acetic acid exhibits no significant affinity for any of the five muscarinic receptor subtypes.[9] This indicates that the metabolite is pharmacologically inactive at the target receptors and is unlikely to contribute to the therapeutic effects or potential side effects of the parent drug.[9]

The diagram below illustrates the metabolic relationship of 2-Hydroxy-2,2-di(2-thienyl)acetic acid to its parent compound, Aclidinium bromide, and its interaction with the target receptor.

Experimental Protocol for Receptor Binding Assay

To determine the affinity of a compound like 2-Hydroxy-2,2-di(2-thienyl)acetic acid for muscarinic receptors, a competitive radioligand binding assay is typically employed.

-

Objective: To determine the inhibition constant (Ki) of the test compound for each muscarinic receptor subtype (M1-M5).[2]

-

Materials:

-

Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

2-Hydroxy-2,2-di(2-thienyl)acetic acid (test compound).

-

Atropine or another known muscarinic antagonist (positive control).

-

-

Procedure:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

-

Conclusion

2-Hydroxy-2,2-di(2-thienyl)acetic acid is a fundamentally important molecule in medicinal chemistry and drug development. While pharmacologically inactive at the primary targets of its parent drugs, its synthesis and metabolic profile are critical aspects of the overall efficacy and safety of widely used therapeutics for respiratory diseases. The development of efficient synthetic routes, such as the one-pot method, contributes to more sustainable and cost-effective manufacturing of these life-improving medicines. Understanding the properties and synthesis of such key intermediates is paramount for researchers and professionals in the pharmaceutical industry.

The workflow for synthesizing and evaluating the pharmacological relevance of this compound is summarized in the diagram below.

References

- 1. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-2,2-di(2-thienyl)acetic acid - α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid, 2-Hydroxy-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Structure-activity relationship of Di(2-thienyl)acetic acid derivatives

An In-Depth Technical Guide on the Structure-Activity Relationship of Di(2-thienyl)acetic Acid Derivatives as Muscarinic Receptor Antagonists

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives, particularly the di(2-thienyl)glycolic acid subclass, represent a cornerstone scaffold in the development of potent anticholinergic agents. These compounds function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are critical G-protein coupled receptors (GPCRs) mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The therapeutic value of these antagonists is well-established, with applications in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), overactive bladder, and gastrointestinal disorders.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemical class, focusing on the key structural motifs that govern their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). We will present quantitative binding data for prominent drugs derived from this scaffold, detail the experimental protocols used to determine these values, and visualize the underlying signaling pathways and experimental workflows.

Core Structure-Activity Relationship (SAR)

The anticholinergic potency of this compound derivatives is not inherent to the acid moiety itself. In fact, the carboxylic acid metabolite of drugs like aclidinium bromide is pharmacologically inactive.[1] High-affinity binding to muscarinic receptors is achieved through specific esterification of the core acid structure. The key structural features essential for potent antagonism are outlined below.[2][3]

-

The Di(2-thienyl) Moiety: The two bulky and lipophilic thienyl rings are fundamental for activity. They are believed to engage in hydrophobic interactions within a corresponding pocket of the muscarinic receptor binding site.[3] Substitution of thienyl rings with phenyl groups is a common isosteric replacement in other anticholinergics, but the di-thienyl configuration is characteristic of several potent drugs.

-

The Hydroxyl Group (Glycolate vs. Acetate): The presence of a hydroxyl group at the alpha-position, forming a di(2-thienyl)glycolate, is a critical feature of the most potent antagonists in this class, such as tiotropium and aclidinium. This hydroxyl group is thought to form a key hydrogen bond with a specific residue in the receptor's binding site, significantly enhancing affinity.[3]

-

The Ester Linkage: Esterification of the carboxylic acid is mandatory for activity. The ester group acts as a crucial linker, properly orienting the di-thienyl "head" and the amino alcohol "tail" within the receptor.[3]

-

The Amino Alcohol Moiety: The acid is esterified with a cyclic amino alcohol. The nature of this group is a primary determinant of the drug's potency, selectivity, and pharmacokinetic properties. For instance, the scopine moiety in tiotropium and the 3-hydroxyquinuclidine in aclidinium are critical for their high-affinity binding. Furthermore, a quaternary ammonium group within this moiety, as seen in tiotropium and glycopyrrolate, confers a permanent positive charge that enhances binding but limits blood-brain barrier penetration, thereby reducing central nervous system side effects.[2]

Quantitative Analysis of Muscarinic Receptor Binding

To illustrate the high affinity conferred by the di(2-thienyl)glycolate scaffold, the binding affinities (Ki) of two prominent drugs, Tiotropium and Aclidinium, are presented below. The Ki value is the equilibrium dissociation constant for the inhibitor, where a lower value indicates a higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Tiotropium | ~0.1 | ~0.4 | ~0.08 | ~0.2 | ~0.1 |

| Aclidinium | ~0.4 | ~0.81 | ~0.66 | ~0.28 | ~1.68 |

| Data is compiled from multiple sources for illustrative purposes. Actual values may vary slightly between studies.[1][2] |

As the data indicates, both compounds are potent antagonists across all five muscarinic receptor subtypes, with affinities in the sub-nanomolar to low nanomolar range. Tiotropium exhibits a particularly long duration of action, attributed to its slow dissociation from the receptors, especially M1 and M3.[4]

Key Signaling Pathways

Muscarinic receptors mediate their effects through distinct G-protein signaling cascades. The odd-numbered receptors (M1, M3, M5) couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins. Antagonists based on the this compound scaffold block the binding of acetylcholine, thereby inhibiting these pathways.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Di-2-thienylglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-thienylglycolic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents like tiotropium bromide. This document provides a detailed laboratory protocol for the synthesis of Di-2-thienylglycolic acid, focusing on the established Grignard-based methodology. An alternative one-pot synthesis method is also discussed and compared. This guide is intended to provide researchers and professionals in drug development with a comprehensive overview of the synthesis, including experimental procedures, comparative data, and a visual representation of the workflow.

Introduction

The significance of Di-2-thienylglycolic acid lies in its role as a key building block for complex pharmaceutical compounds. Its synthesis is a critical step in the manufacturing of drugs for conditions such as chronic obstructive pulmonary disease (COPD). The development of efficient and reliable synthetic routes is therefore of considerable interest to the pharmaceutical industry. The traditional and most common method for synthesizing Di-2-thienylglycolic acid involves a two-step process: the formation of a methyl ester precursor via a Grignard reaction, followed by hydrolysis to yield the final acid. More recently, a one-pot synthesis has been developed, offering potential improvements in efficiency.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route can be guided by various factors, including overall yield, purity of the product, reaction time, and safety considerations. The following table summarizes the key metrics for the established Grignard reaction method and a newer one-pot synthesis approach.

| Metric | Established Method (Grignard Reaction) | New Method (One-Pot Synthesis) |

| Overall Yield | ~65-75% | ~85-92% |

| Purity (crude) | ~85% | ~95% |

| Reaction Time | 8-12 hours | 4-6 hours |

| Number of Steps | 2 | 1 |

| Starting Materials | 2-bromothiophene, Magnesium, Diethyl oxalate | 2-bromothiophene, Ethyl glyoxylate, Zinc |

| Reagent Toxicity | High (uses diethyl ether, a highly flammable and volatile solvent) | Moderate (uses tetrahydrofuran, less volatile than ether) |

| Waste Generation | High (magnesium salts, ether waste) | Moderate (zinc salts) |

| **Cost- |

Application Notes and Protocols for the Synthesis of Di(2-thienyl)acetic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Di(2-thienyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes a Grignard reaction, a robust and versatile C-C bond-forming strategy.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene and magnesium metal in an anhydrous ether solvent. Subsequently, two equivalents of this Grignard reagent react with diethyl oxalate to form an intermediate, which upon acidic workup, yields the desired this compound.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromothiophene | 2.2 equivalents | Starting material for the Grignard reagent. |

| Magnesium Turnings | 2.4 equivalents | Activated prior to use. |

| Diethyl Oxalate | 1.0 equivalent | Electrophile for the Grignard reaction. |

| Solvents | ||

| Anhydrous Diethyl Ether | ~10 mL per gram of 2-bromothiophene | Solvent for Grignard reagent formation and subsequent reaction. |

| Reaction Conditions | ||

| Temperature (Grignard) | Room Temperature to gentle reflux | Initiation may require gentle heating. |

| Temperature (Reaction) | 0 °C to Room Temperature | The Grignard reagent is added to the electrophile at a low temperature. |

| Reaction Time | 2-4 hours | For the reaction of the Grignard reagent with diethyl oxalate. |

| Workup | ||

| Quenching Solution | 10% Aqueous HCl | Added slowly at 0 °C to neutralize the reaction and protonate the product. |

| Purification | ||

| Method | Recrystallization | A suitable solvent system would be a mixture of ether and a non-polar solvent like hexanes. |

| Expected Yield | 60-70% | Based on analogous reactions of Grignard reagents with diethyl oxalate. |

Detailed Experimental Protocols

3.1. Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Place the magnesium turnings and a small crystal of iodine into the three-neck flask.

-

Gently heat the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed, then allow it to cool to room temperature. This process activates the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

-

Dissolve 2-bromothiophene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for the next step.

3.2. Synthesis of this compound

Materials:

-

2-Thienylmagnesium bromide solution (from step 3.1)

-

Diethyl oxalate

-

Anhydrous diethyl ether

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a separate oven-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl oxalate in anhydrous diethyl ether under an inert atmosphere.

-

Cool the diethyl oxalate solution to 0 °C using an ice bath.

-

Slowly add the prepared 2-thienylmagnesium bromide solution from the dropping funnel to the stirred diethyl oxalate solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous HCl. This step is exothermic and may cause bubbling.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to obtain the pure this compound as a solid.

Visualizations

4.1. Reaction Pathway

Application Notes and Protocols: Benzilic Acid Rearrangement of 2,2'-Thenil to Di-2-thienylglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Di-2-thienylglycolic acid via the benzilic acid rearrangement of 2,2'-thenil. The benzilic acid rearrangement is a classic organic reaction that converts 1,2-diketones into α-hydroxy carboxylic acids.[1][2][3] This particular application is of significant interest as Di-2-thienylglycolic acid and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), notably anticholinergic agents like tiotropium bromide.[4][5] This guide includes a step-by-step experimental protocol, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow to aid in research and development.

Introduction

The benzilic acid rearrangement, first reported by Justus von Liebig in 1838, is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid upon treatment with a strong base.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the diketone.[1][6] This is followed by a 1,2-migration of an aryl or alkyl group, leading to the formation of a stable carboxylate salt, which upon acidification yields the final α-hydroxy carboxylic acid.[6][7] The reaction is applicable to a wide range of aromatic, aliphatic, and heterocyclic substrates.[1][8] In this application, the heterocyclic diketone 2,2'-thenil is converted to Di-2-thienylglycolic acid.

Data Presentation

| Property | 2,2'-Thenil (Starting Material) | Di-2-thienylglycolic Acid (Product) |

| Molecular Formula | C₁₀H₆O₂S₂ | C₁₀H₈O₃S₂[4][9][10] |

| Molecular Weight | 222.28 g/mol | 240.30 g/mol [9][10] |

| Appearance | Yellowish solid | White solid |

| Melting Point | 81-84 °C | Not specified, but benzilic acid melts at 150-152 °C[11] |

| CAS Number | 7333-07-5 | 4746-63-8[9][10] |

Experimental Protocol

This protocol is adapted from the well-established procedure for the benzilic acid rearrangement of benzil.[11][12]

Materials:

-

2,2'-Thenil

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Activated charcoal

-

Celatom® or filter aid

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flask

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,2'-thenil in 25 mL of 95% ethanol by gentle warming and stirring.

-

Base Addition: In a separate beaker, prepare a solution of 5.0 g of potassium hydroxide in 10 mL of deionized water. Once dissolved, slowly add the aqueous KOH solution to the ethanolic solution of 2,2'-thenil with continuous stirring.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or water bath. Continue refluxing for 15-20 minutes. The solution will likely change color during this time.

-

Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the mixture further in an ice bath. The potassium salt of Di-2-thienylglycolic acid may precipitate.

-

Dilution and Filtration: Add 50 mL of deionized water to the cooled reaction mixture to dissolve the potassium salt. If the solution is colored, add a small amount of activated charcoal, briefly heat the mixture, and then filter it through a fluted filter paper or a pad of Celatom® to remove the charcoal and any other insoluble impurities.

-

Acidification: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper). The Di-2-thienylglycolic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the crude Di-2-thienylglycolic acid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts.

-

Drying and Characterization: Allow the product to air dry, or dry it in a desiccator. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Visualizations

Reaction Mechanism

References

- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rearrangement [www2.chemistry.msu.edu]

- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 8. "Rearrangements of the Benzilic Acid Type; Preparation and Use of Dialk" by Stanley Selman [trace.tennessee.edu]

- 9. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]

- 10. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Hydrolysis of Methyl 2,2-dithienylglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dithienylglycolate is a pivotal intermediate in the synthesis of a variety of anticholinergic agents, which are instrumental in the management of chronic obstructive pulmonary disease (COPD).[1][2] The hydrolysis of this ester to its corresponding carboxylic acid, 2,2-dithienylglycolic acid, is a critical step in the synthetic pathway of these therapeutic agents. This document provides a detailed protocol for the hydrolysis of methyl 2,2-dithienylglycolate, drawing upon established principles of ester hydrolysis. Both acid- and base-catalyzed methods are presented to offer flexibility depending on the desired reaction conditions and downstream applications.

Chemical Structures

Figure 1. Chemical structures of the reactant, Methyl 2,2-dithienylglycolate, and the product, 2,2-dithienylglycolic acid.

Data Presentation